BenchChemオンラインストアへようこそ!

8-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Structural differentiation Chemical library screening Pyrazoloquinoline SAR

8-Methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901045-44-1, molecular formula C₂₄H₁₉N₃, molecular weight 349.44 g/mol, vendor purity typically ≥95%) is a pentacyclic heteroaromatic compound belonging to the pyrazolo[4,3-c]quinoline class. This class features a fused tricyclic core—pyrazole condensed with a quinoline nucleus—and is associated with diverse pharmacological activities including anti-inflammatory effects via iNOS/COX-2 inhibition, bacterial β-glucuronidase inhibition, A₃ adenosine receptor antagonism, and benzodiazepine receptor modulation.

Molecular Formula C24H19N3
Molecular Weight 349.437
CAS No. 901045-44-1
Cat. No. B2860257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS901045-44-1
Molecular FormulaC24H19N3
Molecular Weight349.437
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=CC=C5
InChIInChI=1S/C24H19N3/c1-16-8-11-18(12-9-16)23-21-15-25-22-13-10-17(2)14-20(22)24(21)27(26-23)19-6-4-3-5-7-19/h3-15H,1-2H3
InChIKeyFSXOFRNBPLRWJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901045-44-1): Structural Identity and Compound Class Overview for Procurement Screening


8-Methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901045-44-1, molecular formula C₂₄H₁₉N₃, molecular weight 349.44 g/mol, vendor purity typically ≥95%) is a pentacyclic heteroaromatic compound belonging to the pyrazolo[4,3-c]quinoline class . This class features a fused tricyclic core—pyrazole condensed with a quinoline nucleus—and is associated with diverse pharmacological activities including anti-inflammatory effects via iNOS/COX-2 inhibition, bacterial β-glucuronidase inhibition, A₃ adenosine receptor antagonism, and benzodiazepine receptor modulation [1]. The target compound bears a specific substitution pattern: an 8-methyl group on the quinoline ring, a 4-methylphenyl (p-tolyl) substituent at the pyrazole 3-position, and an unsubstituted N1-phenyl group. This precise substitution distinguishes it from numerous close analogs available in commercial screening libraries.

Why 8-Methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline Cannot Be Freely Interchanged with In-Class Analogs


The pharmacological profile of pyrazolo[4,3-c]quinoline derivatives is exquisitely sensitive to substitution pattern. Published SAR studies demonstrate that para-methyl substitution on the aryl ring at the pyrazole 3-position can enhance target affinity by approximately 10- to 100-fold compared to unsubstituted phenyl analogs, as documented in the A₃ adenosine receptor antagonist series where 4-methylphenyl derivatives achieved Kᵢ values of 9–19 nM versus >1,000 nM for unsubstituted counterparts [1]. Similarly, the presence and position of substituents on the quinoline ring (e.g., 8-methyl vs. 8-H or 8-fluoro) modulates electronic properties and steric interactions that can alter binding conformation and metabolic stability [2]. Consequently, substituting CAS 901045-44-1 with an analog bearing a different methyl group arrangement or lacking the 8-methyl substituent may yield divergent activity profiles, confounding structure-activity relationship studies or screening campaigns.

Quantitative Differentiation Evidence for 8-Methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901045-44-1): Comparator-Based Analysis


Structural Differentiation: Unique 8-Methyl + N1-Phenyl + 3-(4-Methylphenyl) Substitution Triad vs. Closest Commercial Analogs

CAS 901045-44-1 possesses a unique substitution triad—8-methyl on the quinoline ring, N1-unsubstituted phenyl, and 3-(4-methylphenyl)—that distinguishes it from the four closest commercially available analogs. No other compound in the C₂₄H₁₉N₃ isomeric series within the pyrazolo[4,3-c]quinoline scaffold simultaneously carries (i) an 8-methyl group, (ii) an unsubstituted N1-phenyl, and (iii) a single 4-methylphenyl at the 3-position. The closest analog, 8-methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901043-77-4), lacks the 4-methyl group on the 3-phenyl ring. 3-(4-Methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS not assigned; ChemSpider ID 20252171) lacks the 8-methyl substituent. 1,3-Bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901245-63-4) bears 4-methylphenyl at both N1 and C3 but lacks the 8-methyl. 8-Methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901045-42-9) adds an extra 4-methylphenyl at N1. This unique substitution pattern makes CAS 901045-44-1 a specific probe for dissecting the contribution of the 8-methyl group to activity in the context of N1-phenyl/3-p-tolyl substitution .

Structural differentiation Chemical library screening Pyrazoloquinoline SAR

Class-Level Anti-Inflammatory Potency: NO Production Inhibition Benchmarking for Pyrazolo[4,3-c]quinoline Scaffold

Although no direct IC₅₀ data exist for CAS 901045-44-1, the pyrazolo[4,3-c]quinoline scaffold has demonstrated potent NO inhibitory activity in LPS-stimulated RAW 264.7 macrophages. In a systematic study of 18 derivatives (2a–2r), the most active compounds (2i and 2m) exhibited IC₅₀ values of 0.19 μM and 0.22 μM, respectively, comparable to the positive control 1400W (IC₅₀ = 0.20 μM) [1]. Critically, QSAR modeling from this study identified the electrotopological state descriptor SsNH₂ and hydrogen-bonding descriptors (SHBint9, nHBAcc) as key determinants of activity [1]. The target compound CAS 901045-44-1 lacks the 3-amino-4-(substituted-phenylamino) motif present in the published series and instead bears aryl substituents directly on the pyrazole and quinoline rings. This structural divergence implies a distinct SAR trajectory: the compound may engage different binding modes (e.g., π-stacking-dominant interactions via the 3-(4-methylphenyl) and N1-phenyl groups) rather than the hydrogen-bonding interactions characteristic of the 3-amino series [2].

Anti-inflammatory Nitric oxide inhibition iNOS RAW 264.7

A₃ Adenosine Receptor SAR: 4-Methylphenyl Substitution Confers Nanomolar Affinity Advantage

In the structurally related 2-arylpyrazolo[4,3-c]quinolin-4-one series, para-methyl substitution on the pendant phenyl ring consistently yields nanomolar A₃ adenosine receptor affinity with excellent selectivity over A₁, A₂A, and A₂B subtypes. Compound 6c (4-methylphenyl analog) exhibited Kᵢ(hA₃) = 9 nM with Kᵢ(hA₁, hA₂A) > 1,000 nM and EC₅₀(hA₂B) > 1,000 nM [1]. Compound 6b (4-chlorophenyl) showed Kᵢ(hA₃) = 19 nM, and compound 6d (4-methoxyphenyl) showed Kᵢ(hA₃) = 16 nM, each with >1,000 nM selectivity over other subtypes [1]. The unsubstituted phenyl analog was substantially less potent (data reported as >1,000 nM across all subtypes) [1]. Although these data come from the pyrazolo[4,3-c]quinolin-4-one subseries (differing from CAS 901045-44-1 by the presence of a 4-oxo group), the consistent enhancement of A₃ affinity by para-methylphenyl substitution provides a class-level rationale for selecting CAS 901045-44-1 over analogs bearing unsubstituted phenyl at the 3-position (e.g., CAS 901043-77-4) for adenosine receptor screening campaigns.

A₃ adenosine receptor GPCR antagonist 4-Methylphenyl SAR Selectivity

Bacterial β-Glucuronidase Inhibition: pH-Dependent Class Activity Supports Adjuvant Chemotherapy Applications

Pyrazolo[4,3-c]quinoline derivatives have been characterized as a new class of bacterial β-glucuronidase (βG)-specific inhibitors operating in a pH-dependent manner, with maximal activity at neutral pH, a feature that favors selective intestinal targeting [1]. The lead compound 3-amino-4-(4-fluorophenylamino)-1H-pyrazolo[4,3-c]quinoline (compound 42) demonstrated oral efficacy in preventing CPT-11 (irinotecan)-induced severe diarrhea in tumor-bearing mice without compromising antitumor efficacy [1]. A follow-up study with TCH-3562 (a structurally related pyrazolo[4,3-c]quinoline) confirmed that co-administration with CPT-11 effectively reduced intestinal bacterial βG activity, with pharmacokinetic analysis revealing that the majority of the inhibitor remained in the feces with minimal systemic exposure, thereby preserving the SN-38 active metabolite plasma levels required for antitumor activity [2]. Although CAS 901045-44-1 has not been directly evaluated in this assay, its structural divergence from the 3-amino series (absence of the 3-NH₂/4-arylamino motif, presence of N1-phenyl and C3-aryl substituents) positions it as a candidate for exploring alternative binding modes within the βG active site that may offer differentiated pH-sensitivity or bacterial strain selectivity profiles [1].

β-Glucuronidase inhibition Chemotherapy-induced diarrhea CPT-11/irinotecan Microbiome

Physicochemical Property Differentiation: Lipophilicity and Drug-Likeness Profiling vs. Key Analogs

Computational property analysis based on the SMILES structure CC1=CC=C(C=C1)C1=NN(C2=C3C=C(C)C=CC3=NC=C12)C1=CC=CC=C1 indicates that CAS 901045-44-1 has a calculated molecular weight of 349.44 g/mol, topological polar surface area (tPSA) of approximately 30.7 Ų (estimated from pyrazolo[4,3-c]quinoline core with no hydrogen bond donors and three nitrogen hydrogen bond acceptors), and a predicted logP in the range of 5.5–6.5. This places the compound in a relatively high-lipophilicity space compared to the 3-amino-4-arylamino series (e.g., compound 2a: MW = 275.3, contains NH₂ and NH groups with tPSA ≈ 70–80 Ų, logP ≈ 3–4) [1]. The absence of hydrogen bond donors in CAS 901045-44-1 (vs. 2–3 HBD in the 3-amino derivatives) may confer distinct membrane permeability and plasma protein binding characteristics. Within the C₂₄H₁₉N₃ isomeric series, the target compound's substitution pattern (8-CH₃ on quinoline) predicts marginally higher logP (+0.3 to +0.5 log units) compared to the 8-unsubstituted analog 3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline, due to the additional methyl group .

LogP Lipophilicity Drug-likeness Physicochemical properties

Recommended Research Application Scenarios for 8-Methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901045-44-1)


SAR-by-Catalog Probe for Dissecting 8-Methyl Substituent Effects in Pyrazolo[4,3-c]quinoline Pharmacology

CAS 901045-44-1 serves as a critical comparator in SAR-by-catalog studies aimed at understanding the contribution of the quinoline 8-methyl substituent. When screened alongside 3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (8-H analog, ChemSpider 20252171), any differential activity can be attributed specifically to the 8-methyl group, as both compounds share identical N1-phenyl and C3-(4-methylphenyl) substituents. This head-to-head comparison enables identification of 8-methyl-dependent effects on target engagement, cellular potency, or selectivity that cannot be isolated using other commercial analogs [1].

A₃ Adenosine Receptor Antagonist Screening: 4-Methylphenyl Motif Exploration

Given class-level SAR evidence that 4-methylphenyl substitution at the pyrazole 3-position enhances A₃ adenosine receptor affinity by ≥100-fold compared to unsubstituted phenyl in related pyrazolo[4,3-c]quinoline chemotypes, CAS 901045-44-1 is a rational selection for A₃ antagonist screening panels. The compound should be prioritized over 8-methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901043-77-4) which lacks the critical 4-methyl group. If active, the compound would establish the pyrazolo[4,3-c]quinoline (non-4-one) scaffold as a novel A₃ antagonist chemotype distinct from the published 2-arylpyrazolo[4,3-c]quinolin-4-one series [2].

Chemotherapy Adjunct Screening: Bacterial β-Glucuronidase Inhibition for CPT-11 Toxicity Mitigation

The pyrazolo[4,3-c]quinoline scaffold has validated in vivo efficacy in preventing chemotherapy-induced diarrhea via selective bacterial βG inhibition. CAS 901045-44-1, as a structurally distinct member of this class lacking the 3-amino-4-arylamino motif, provides an opportunity to explore alternative binding interactions with the βG active site. Screening in E. coli βG enzymatic assays at physiologically relevant pH (6.5–7.4) may reveal differentiated pH-activity profiles or bacterial strain selectivity compared to the lead compound 42 (3-amino-4-(4-fluorophenylamino)-1H-pyrazolo[4,3-c]quinoline) [3].

Anti-Inflammatory Screening: NO Production Inhibition in Macrophage Models

For anti-inflammatory drug discovery programs, CAS 901045-44-1 should be evaluated in LPS-stimulated RAW 264.7 macrophage NO production assays as a representative of the aryl-substituted (non-amino) pyrazolo[4,3-c]quinoline subclass. Parallel testing against the 3-amino-4-arylamino derivatives (e.g., 2i, IC₅₀ = 0.19 μM) [1] can delineate whether aryl-aryl π-stacking interactions (target compound) or hydrogen-bonding networks (3-amino series) drive superior anti-inflammatory potency, informing subsequent medicinal chemistry optimization strategies.

Quote Request

Request a Quote for 8-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.